(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule with multiple hydroxyl, acetamido, and carboxylic acid functional groups. This compound is likely to be a derivative of a polysaccharide or glycoprotein, given its multiple sugar-like ring structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Each step would require specific reagents and conditions, such as:
Protection/Deprotection: Using reagents like TBDMS-Cl for silyl protection of hydroxyl groups.
Glycosylation: Employing glycosyl donors and acceptors under the influence of catalysts like BF3·Et2O.
Oxidation/Reduction: Utilizing oxidizing agents like PCC or reducing agents like NaBH4.
Industrial Production Methods
Industrial production of such compounds often involves biotechnological methods, including the use of enzymes or microbial fermentation, to achieve high specificity and yield. Chemical synthesis might be used for smaller-scale production or for the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Carboxylic acids can be reduced to alcohols.
Substitution: Acetamido groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like NH3, RNH2
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying glycosylation reactions.
Biology
In biology, it might be used to study carbohydrate-protein interactions or as a substrate for enzymes involved in glycosylation.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the field of glycomics.
Industry
In industry, it could be used in the production of biodegradable materials or as a component in specialized coatings or adhesives.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with specific enzymes or receptors. For example, in a biological context, it might interact with glycosyltransferases or glycosidases, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chitin: A polysaccharide with similar acetamido groups.
Hyaluronic Acid: Another polysaccharide with multiple hydroxyl and carboxylic acid groups.
Heparin: A highly sulfated polysaccharide with anticoagulant properties.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and stereochemistry, which could confer unique biological or chemical properties.
Properties
CAS No. |
67007-54-9 |
---|---|
Molecular Formula |
C28H44N2O23 |
Molecular Weight |
776.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-/m1/s1 |
InChI Key |
KIUKXJAPPMFGSW-DNGZLQJQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.